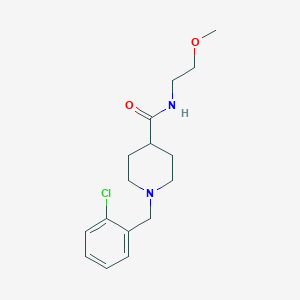

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor drug that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). ABT-199 has shown promising results in preclinical and clinical studies as a potential therapeutic agent for the treatment of these cancers.

Mechanism of Action

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide binds selectively to the hydrophobic groove of BCL-2 protein, thereby blocking its anti-apoptotic function and promoting apoptosis in cancer cells. The binding of this compound to BCL-2 protein induces a conformational change that exposes the BH3 domain of BCL-2 protein, which then interacts with pro-apoptotic proteins such as BAX and BAK, leading to the formation of pores in the mitochondrial membrane and the release of cytochrome c, which triggers the caspase cascade and ultimately leads to apoptosis.

Biochemical and Physiological Effects:

This compound has been shown to selectively target cancer cells that overexpress BCL-2 protein, while sparing normal cells that express low levels of BCL-2. This selectivity is due to the high affinity and specificity of this compound for BCL-2 protein. This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, and to inhibit tumor growth in preclinical models of CLL, AML, and MM. This compound has also been shown to synergize with other anticancer agents, such as rituximab and dexamethasone.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages as a tool compound for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified, and it has high specificity and affinity for BCL-2 protein. This compound has been used in various assays to study the role of BCL-2 protein in cancer cell survival and apoptosis. However, this compound also has some limitations, such as its potential off-target effects, its poor solubility in aqueous solutions, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research and development of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of this compound to improve its efficacy and safety in clinical settings. Another direction is to explore the potential of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and epigenetic modulators. Additionally, the development of biomarkers for patient selection and monitoring of response to this compound treatment is an important area of future research. Finally, the discovery of novel BCL-2 inhibitors with improved selectivity and efficacy is an ongoing area of research in the field of cancer therapeutics.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-piperidinecarboxylic acid with 2-chlorobenzylamine to form the intermediate 1-(2-chlorobenzyl)-4-piperidinecarboxamide. This intermediate is then reacted with 2-methoxyethylamine to form the final product, this compound. The synthesis of this compound has been described in detail in several publications.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in various types of cancer. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress BCL-2 protein, while sparing normal cells that express low levels of BCL-2. In clinical studies, this compound has shown promising results in patients with relapsed or refractory CLL, AML, and MM.

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJHKXXTLALODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-dimethyl-3-furyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5010974.png)

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B5010985.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5011006.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)

![4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid](/img/structure/B5011024.png)

![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)

![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)

![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)